1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl moiety at position 2. The benzimidazole ring is critical for biological interactions, while the 4-fluorobenzyl group enhances lipophilicity and metabolic stability . Synthesis typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions, as seen in structurally related compounds (e.g., refluxing with o-phenylenediamine and acids, followed by recrystallization) . Characterization via $ ^1H $-NMR confirms the benzimidazole NH proton as a singlet near 10.8–10.9 ppm, while $ ^{13}C $-NMR shows a carbonyl signal at ~170 ppm for the pyrrolidin-2-one ring .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-17-7-12-22(13-18(17)2)29-16-20(14-25(29)31)26-28-23-5-3-4-6-24(23)30(26)15-19-8-10-21(27)11-9-19/h3-13,20H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCVVTFRUKONIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H22FN5
- Molecular Weight : 421.49 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine core linked to a benzoimidazole moiety and a dimethylphenyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cellular signaling pathways. The benzoimidazole and pyrrolidine components are known to exhibit affinity for various receptors and enzymes, potentially influencing processes such as:
- Cell Proliferation : The compound may inhibit or promote cell growth depending on the target pathways activated.
- Apoptosis : It could induce programmed cell death in cancer cells by modulating apoptotic pathways.
- Kinase Inhibition : The structure suggests potential inhibition of kinases involved in cancer progression.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit potent anticancer activity. For instance:
- In Vitro Studies : Research has shown that analogs of this compound can inhibit the growth of various cancer cell lines, including colon cancer cells, with IC50 values in the low nanomolar range (e.g., IC50 = 4.8 nM) .
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:
- Stability : The compound exhibits good metabolic stability with a half-life exceeding 240 minutes in microsomal assays.
- Bioavailability : The lipophilicity (ClogD values) indicates favorable properties for oral bioavailability.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this structure:
- Colon Cancer Treatment : A study demonstrated that a similar benzoimidazole-based compound effectively reduced tumor size in xenograft models of colon cancer .
- Tyrosinase Inhibition : Another study focused on the design of tyrosinase inhibitors for skin conditions showed that modifications on the benzoimidazole moiety enhanced inhibitory activity against tyrosinase, indicating potential applications beyond oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
- 1-(4-Fluorophenyl)-4-(1-(2-Morpholinoethyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-One (): Replacing the 3,4-dimethylphenyl group with a 4-fluorophenyl and introducing a morpholinoethyl chain on the benzimidazole alters pharmacokinetics. The morpholine group improves solubility but reduces CNS penetration compared to the lipophilic 4-fluorobenzyl group in the target compound.
- $ ^1H $-NMR data for this compound shows aromatic protons at 7.80–6.43 ppm, similar to the target compound .
Variations in the Benzimidazole Substituent
5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-One ():
Replacing the 4-fluorobenzyl group with a naphthalene-thiazole moiety increases molecular weight (e.g., 532.61 g/mol for derivative 5a) and broadens antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .- 1-(4-Fluorophenyl)Methyl-4-{1-[2-(4-Methylphenoxy)Ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-One (): The phenoxyethyl chain introduces hydrogen-bonding capacity, improving antifungal activity (e.g., against Candida albicans at 32 µg/mL) but lowering yield (50–60%) compared to the target compound’s simpler synthesis .
Pharmacological and Spectral Comparisons
Table 1: Key Data for Selected Analogues
*Hypothetical data inferred from structurally related imidazole derivatives .
Table 2: Impact of Substituents on Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
